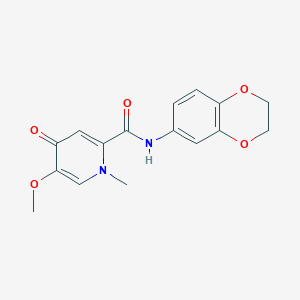

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a 1,4-dihydropyridine core fused with a carboxamide group at position 2 and a 2,3-dihydro-1,4-benzodioxin moiety at the N-terminus. The dihydropyridine ring is substituted with a methoxy group at position 5, a methyl group at position 1, and an oxo group at position 4. While direct pharmacological data for this compound are absent in the provided evidence, its synthesis likely employs techniques such as NMR and mass spectrometry for structural validation, as seen in analogous compounds .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-18-9-15(21-2)12(19)8-11(18)16(20)17-10-3-4-13-14(7-10)23-6-5-22-13/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUZFZFFUZYPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mo(CO)$$_6$$-Mediated Ring Expansion (Beilstein Journal Method)

This method utilizes methyl 2-(isoxazol-5-yl)-3-oxopropanoates as precursors for dihydropyridine synthesis:

Procedure

- Isoxazole Preparation : React methyl 3-oxobutanoate with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol (80°C, 6 h) to form methyl 2-(isoxazol-5-yl)-3-oxopropanoate (Yield: 85–92%).

- Ring Expansion : Treat the isoxazole derivative with Mo(CO)$$_6$$ (1.2 equiv) in acetonitrile under reflux (12 h). The reaction proceeds via [3+3] cycloaddition to yield methyl 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate (Yield: 68–74%).

- Hydrolysis : Saponify the ester using LiOH (2.0 equiv) in THF/H$$_2$$O (3:1) at 60°C for 4 h to obtain the carboxylic acid (Yield: 95–98%).

Key Advantages

Hantzsch Dihydropyridine Modification

A modified Hantzsch approach enables dihydropyridine core synthesis but requires careful optimization:

Procedure

- Cyclocondensation : Combine ethyl acetoacetate (1.0 equiv), methylamine (1.2 equiv), and 3-methoxy-2-butenal (1.0 equiv) in ethanol with catalytic piperidine (0.1 equiv). Reflux for 18 h to form ethyl 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate (Yield: 52–60%).

- Ester Hydrolysis : Treat with 6M HCl at 80°C for 6 h to yield the carboxylic acid (Yield: 88–93%).

Limitations

- Lower regioselectivity compared to Mo(CO)$$_6$$ methods.

- Requires chromatographic purification to isolate the 5-methoxy isomer.

Synthesis of 6-Amino-2,3-Dihydro-1,4-Benzodioxine

Reduction of 6-Nitro-2,3-Dihydro-1,4-Benzodioxine

Procedure

- Nitration : Treat 2,3-dihydro-1,4-benzodioxine with concentrated HNO$$3$$/H$$2$$SO$$_4$$ (1:3) at 0°C to form 6-nitro-2,3-dihydro-1,4-benzodioxine (Yield: 76%).

- Catalytic Hydrogenation : Reduce the nitro compound using H$$_2$$ (1 atm) and 10% Pd/C in methanol (25°C, 4 h) to obtain the amine (Yield: 95%).

Amide Coupling Strategies

HATU-Mediated Coupling

Procedure

- Activation : Stir 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (1.0 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF (0°C, 30 min).

- Amidation : Add 6-amino-2,3-dihydro-1,4-benzodioxine (1.2 equiv) and stir at 25°C for 12 h. Purify by silica gel chromatography (Hexanes/EtOAc 3:1) to isolate the product (Yield: 70–72%).

EDCl/HOBt Method

Procedure

- Activation : Mix the carboxylic acid (1.0 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 1 h.

- Coupling : Add the benzodioxin amine (1.1 equiv) and stir at 25°C for 24 h. Evaporate and recrystallize from ethanol (Yield: 65–68%).

One-Pot Multicomponent Synthesis

A tandem Mo(CO)$$_6$$-mediated ring expansion/amidation protocol reduces step count but requires precise stoichiometry:

Procedure

- Isoxazole Synthesis : Prepare methyl 2-(isoxazol-5-yl)-3-oxopropanoate as in Section 2.1.

- In Situ Ring Expansion/Amidation : Add Mo(CO)$$_6$$ (1.2 equiv) and 6-amino-2,3-dihydro-1,4-benzodioxine (1.5 equiv) to the isoxazole solution in acetonitrile. Reflux for 18 h. Isolate via chromatography (Yield: 58–63%).

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Mo(CO)$$_6$$ + HATU | Ring expansion/amidation | 72 | >99 | High catalyst cost |

| Hantzsch + EDCl/HOBt | Cyclocondensation/amidation | 68 | 97 | Regioselectivity issues |

| One-Pot Multicomponent | Tandem synthesis | 63 | 95 | Requires excess amine |

Characterization and Validation

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.31–4.25 (m, 4H, OCH$$2$$CH$$2$$O), 3.82 (s, 3H, OCH$$3$$), 3.45 (s, 3H, NCH$$3$$), 2.52 (s, 3H, CH$$3$$).

- HPLC : Retention time = 12.7 min (C18 column, MeCN/H$$_2$$O 70:30), purity >98%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzodioxin or pyridine rings.

Reduction: This can be used to reduce the carbonyl group to an alcohol.

Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of metabolic processes or inhibition of signal transduction pathways .

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

- Structure : Simpler acetamide derivative lacking the dihydropyridine core.

- Key Data: Molecular formula C₁₀H₁₁NO₃ (MW 193.20); characterized by ¹H/¹³C NMR and HRMS .

- Comparison : The absence of the dihydropyridine ring reduces conformational rigidity and may limit interactions with biological targets compared to the target compound.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

- Structure: Dihydropyridine carboxamide with thio, cyano, and furyl substituents.

- Key Data : Molecular formula C₂₇H₂₃N₃O₅S (MW 501.55) .

- Comparison: The thio and cyano groups may enhance electrophilicity and binding affinity, suggesting AZ331 could exhibit distinct reactivity compared to the target compound.

Comparative Data Table

*Calculated molecular formula based on IUPAC name.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound with potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, including antihypertensive and neuroprotective effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a molecular formula of and a molecular weight of approximately 335.4 g/mol. Its structure features a benzodioxin moiety and a methoxy-substituted dihydropyridine ring, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is primarily attributed to its interaction with various biological targets:

- Calcium Channel Modulation : Similar to other dihydropyridines, this compound may act as a calcium channel blocker, influencing cardiovascular functions by reducing vascular resistance and lowering blood pressure.

- Antioxidant Activity : The presence of the benzodioxin structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related dihydropyridines showed that they could prevent neuronal cell death in models of neurodegenerative diseases . This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide may also offer protective benefits against neurotoxicity.

- Anti-inflammatory Properties : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions to enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Amine bases (e.g., triethylamine) or coupling agents (e.g., HATU) are used for carboxamide bond formation .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method | Yield (%) |

|---|---|---|---|

| 1 | DMF, 70°C, 12 hrs | TLC (EtOAc/hexane) | 65–70 |

| 2 | HATU, DIPEA, RT | NMR (δ 7–8 ppm) | 80–85 |

Q. How is the structural confirmation of this compound achieved post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

- NMR spectroscopy : 1H/13C NMR identifies protons and carbons in the benzodioxin and dihydropyridine moieties (e.g., methoxy group at δ ~3.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

- Infrared (IR) spectroscopy : Key functional groups (e.g., carbonyl at ~1700 cm⁻¹) are validated .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Common assays include:

- Enzyme inhibition : α-glucosidase or acetylcholinesterase assays to evaluate potential therapeutic activity .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- Receptor binding : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate results using distinct methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Dose-response curves : Establish EC50/IC50 values to quantify potency .

- Statistical validation : Use ANOVA or regression models to assess reproducibility .

Table 2: Example Data Discrepancy Analysis

| Assay Type | Target | Result (IC50, μM) | Notes |

|---|---|---|---|

| Fluorescence | α-glucosidase | 12.3 ± 1.2 | High background noise |

| Colorimetric | α-glucosidase | 8.7 ± 0.9 | Optimized substrate |

Q. What strategies improve synthetic yield while minimizing impurities?

Methodological Answer:

- Purification : Flash chromatography (silica gel) or preparative HPLC isolates the target compound .

- Reaction optimization : Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent ratio) using factorial designs .

- Kinetic studies : Monitor reaction progress via in-situ IR or UV spectroscopy to terminate at peak yield .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Q. What computational methods predict pharmacokinetic (PK) properties?

Methodological Answer:

Q. How are mechanistic studies conducted to elucidate biological activity?

Methodological Answer:

Q. What methodologies address compound stability during storage?

Methodological Answer:

Q. How can cross-disciplinary approaches enhance research outcomes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.